Technical Monograph: 3-(1-Methyl-1H-pyrazol-5-yl)aniline
Technical Monograph: 3-(1-Methyl-1H-pyrazol-5-yl)aniline
Chemical Identity & Core Properties Guide
Executive Summary
3-(1-Methyl-1H-pyrazol-5-yl)aniline (CAS: 910037-08-0) is a bidentate heteroaromatic scaffold widely utilized in medicinal chemistry, specifically in the design of Type II kinase inhibitors and protein-protein interaction modulators.[1][2][3] Distinguished by its 1,3-disubstituted benzene ring linked to the C5 position of a methylated pyrazole, this molecule offers a unique vector for hydrogen bonding and pi-stacking interactions.[3]
This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and application in drug discovery, designed for researchers requiring high-fidelity data for experimental design.
Physicochemical Profile
The 5-yl regiochemistry introduces a critical steric interaction between the N-methyl group of the pyrazole and the ortho-hydrogens of the phenyl ring, inducing a non-planar torsion angle that is distinct from its 4-yl isomer.[1][3] This conformational bias is often exploited to fit specific hydrophobic pockets in enzymes like p38 MAPK and B-Raf.[1][3]
Table 1: Core Chemical Specifications
| Property | Value | Notes |
| IUPAC Name | 3-(1-Methyl-1H-pyrazol-5-yl)aniline | |
| CAS Number | 910037-08-0 | Validated Identifier |
| Molecular Formula | C₁₀H₁₁N₃ | |
| Molecular Weight | 173.21 g/mol | Monoisotopic: 173.09 |
| SMILES | CN1C(=CC=N1)C2=CC(=CC=C2)N | 5-yl connectivity |
| pKa (Calc.) | ~4.2 (Aniline), ~2.5 (Pyrazole) | Aniline is the primary basic site |
| LogP (Calc.) | 1.8 – 2.1 | Lipophilic, membrane permeable |
| TPSA | ~43 Ų | Good oral bioavailability profile |
| Solubility | DMSO (>50 mM), Methanol, DCM | Low aqueous solubility at neutral pH |
Synthetic Methodology
The most robust route to 3-(1-Methyl-1H-pyrazol-5-yl)aniline is the Suzuki-Miyaura Cross-Coupling reaction.[1][3] This pathway is preferred over direct condensation methods due to superior regiocontrol at the pyrazole ring.[3]
Retrosynthetic Logic
The synthesis disconnects at the biaryl bond. The strategic choice involves coupling 3-aminophenylboronic acid (nucleophile) with 5-iodo-1-methyl-1H-pyrazole (electrophile).[1][3]
-
Note: The reverse coupling (pyrazole-boronic acid + haloaniline) is also viable but 5-halo-1-methylpyrazoles are often more commercially accessible or easier to synthesize via directed lithiation.[1][3]
Reaction Pathway Diagram[1]
Figure 1: Palladium-catalyzed Suzuki-Miyaura coupling strategy for regioselective synthesis.
Detailed Protocol (Self-Validating System)
Reagents:
-
3-Aminophenylboronic acid pinacol ester (1.1 equiv)[3]
-
Potassium Carbonate (3.0 equiv)[3]
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)[3]
Step-by-Step Procedure:
-
Degassing: In a reaction vial, combine the halide and boronate ester in dioxane/water. Sparge with Argon for 10 minutes. Critical Step: Oxygen removal prevents homocoupling and catalyst deactivation.[1]
-
Catalyst Addition: Add the Pd catalyst and base under a positive stream of Argon. Seal the vessel immediately.
-
Thermal Activation: Heat the mixture to 90–100°C for 12–16 hours. Monitor via LC-MS (Target M+H: 174.1).
-
Workup: Cool to RT. Dilute with EtOAc and wash with water followed by brine.[3] The aniline functionality makes the product slightly polar; avoid acidic washes which will protonate and extract the product into the aqueous phase.
-
Purification: Flash column chromatography (SiO₂).[3] Elute with Hexanes:EtOAc (gradient 0% to 50%).[3] The amine tailing can be reduced by adding 1% Triethylamine to the eluent.
Structural Characterization
Confirming the identity of the 5-yl isomer (vs. the 4-yl isomer) is critical.[3]
1H NMR Interpretation (DMSO-d6, 400 MHz)
-
Pyrazole C3-H: δ ~7.45 ppm (d, J=2.0 Hz).[3] This proton is distinctively downfield.[3]
-
Pyrazole C4-H: δ ~6.30 ppm (d, J=2.0 Hz).[3] The coupling constant (J ~2.0 Hz) between H3 and H4 is characteristic of the pyrazole ring.
-
N-Methyl: δ ~3.80 ppm (s, 3H).[3] A sharp singlet.
-
Aniline NH₂: δ ~5.20 ppm (bs, 2H). Exchangeable with D₂O.
-
Phenyl Ring: Multiplet at 6.5–7.1 ppm.[3] Look for the triplet of the proton at position 5 of the aniline ring and the doublet of the proton at position 4/6.
Mass Spectrometry[1][3]
-
ESI-MS: Positive mode [M+H]⁺ = 174.1 m/z.[3]
-
Fragmentation: Loss of methyl radical (M-15) is occasionally observed in high-energy collision, but the pyrazole ring is generally stable.[3]
Medicinal Chemistry Applications
The 3-(1-Methyl-1H-pyrazol-5-yl)aniline scaffold functions as a privileged structure in kinase inhibitor design.[1][3]
Pharmacophore Mechanics[1][3]
-
H-Bond Donor: The aniline NH₂ group often acts as a donor to the hinge region backbone carbonyls (e.g., in the ATP binding site).
-
H-Bond Acceptor: The pyrazole N2 (the nitrogen not attached to the methyl) acts as a hydrogen bond acceptor.[3]
-
Twisted Geometry: The steric clash between the N-methyl and the phenyl ring forces a dihedral angle of approx 30-50°, preventing coplanarity.[1][3] This "twist" is essential for selectivity in narrow hydrophobic pockets.[3]
Interaction Map[1][3]
Figure 2: Pharmacophoric interaction modes of the scaffold within a typical Kinase ATP-binding pocket.[3]
Safety & Handling (SDS Summary)
While specific toxicological data for this isomer is limited, it should be handled with the rigor applied to all anilines and nitrogen heterocycles.
-
GHS Classification:
-
Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.[3]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Light sensitive (aniline oxidation leads to browning).
References
-
PubChem. 3-(1-Methyl-1H-pyrazol-5-yl)aniline Compound Summary. National Library of Medicine.[3] Link[3]
-
Miyaura, N., & Suzuki, A. (1995).[7] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][3] Chemical Reviews, 95(7), 2457–2483. Link[3]
-
Cheatham, S., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3702. Link
-
Fisher Scientific. Safety Data Sheet: Aniline Derivatives.Link[3]
Sources
- 1. 268724-49-8|3-Methyl-1H-pyrazol-5-amine|BLD Pharm [bldpharm.com]
- 2. 3-(1-Methyl-1H-pyrazol-5-yl)aniline, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.at]
- 3. 3-(3-methylphenyl)-1H-pyrazol-5-amine | C10H11N3 | CID 5131428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
